molecular formula C16H23NO B5445333 1-(Azocan-1-yl)-3-phenylpropan-1-one

1-(Azocan-1-yl)-3-phenylpropan-1-one

Cat. No.: B5445333
M. Wt: 245.36 g/mol
InChI Key: MQMNFWVCVQGQEJ-UHFFFAOYSA-N
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Description

1-(Azocan-1-yl)-3-phenylpropan-1-one is a ketone derivative featuring an azocane (8-membered azacycle) ring attached to the carbonyl group and a phenyl-substituted propanone backbone. Azocane’s larger ring size compared to smaller azacycles (e.g., azetidine, pyrrolidine) may influence conformational flexibility, solubility, and intermolecular interactions, which are critical in pharmacological or material applications .

Properties

IUPAC Name

1-(azocan-1-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c18-16(12-11-15-9-5-4-6-10-15)17-13-7-2-1-3-8-14-17/h4-6,9-10H,1-3,7-8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMNFWVCVQGQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azocan-1-yl)-3-phenylpropan-1-one typically involves the reaction of azocane with 3-phenylpropanoyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Azocan-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(Azocan-1-yl)-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-(Azocan-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Larger azacycles (e.g., azocane) increase molecular weight and may improve lipid solubility compared to smaller rings .
  • Azetidine derivatives (4-membered) are synthetically accessible but may exhibit higher ring strain, affecting stability .

Aryl-Substituted Derivatives

Substituents on the phenyl group significantly alter physicochemical and biological properties:

Compound Name Substituent Molecular Weight Biological Activity Key Reference
1-(4-Hydroxyphenyl)-3-phenylpropan-1-one 4-OH 226.28 Antioxidant, antimicrobial
1-(4-Bromophenyl)-3-phenylpropan-1-one 4-Br 303.19 Safety data reported (GHS)
1-(4-Methoxyphenyl)-3-phenylpropan-1-one 4-OCH₃ 254.31 Synthetic intermediate

Key Observations :

  • Hydroxyl groups enhance antioxidant activity (e.g., 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one in Annona muricata) .
  • Bromine substituents increase molecular weight and may influence halogen bonding in crystal packing .

Indole-Containing Derivatives

Indole-substituted analogs exhibit notable structural and biological diversity:

Compound Name Indole Substituent Molecular Weight Melting Point (°C) Biological Activity
1-(4-Methyl-1H-indol-3-yl)-3-phenylpropan-1-one 4-CH₃ 277.34 110–112 Cytotoxic potential
1-(5-Chloro-1H-indol-3-yl)-3-phenylpropan-1-one 5-Cl 297.78 188–189 Not explicitly reported
1-(1H-Indol-3-yl)-3-phenylpropan-1-one None 263.31 157–159 Cytotoxic activity

Key Observations :

  • Chloro and methyl groups on the indole ring increase melting points, likely due to enhanced intermolecular interactions .
  • Cytotoxic activity against cancer cell lines (e.g., HeLa) is linked to indole’s planar aromatic system, enabling DNA intercalation .

Substituent Effects on Bioactivity

  • Antioxidant Activity : Hydroxyl groups (e.g., 1-(4-Hydroxyphenyl)-3-phenylpropan-1-one) donate hydrogen atoms, neutralizing free radicals .
  • Antimicrobial Activity : Polar substituents like hydroxyl or methoxy groups enhance solubility and microbial membrane penetration .
  • Cytotoxicity : Bulky substituents (e.g., indole derivatives) may interfere with cellular machinery, inducing apoptosis .

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Melting Point (°C)
1-(Azetidin-1-yl)-3-phenylpropan-1-one C₁₂H₁₅NO 189.26 Not reported
1-(4-Bromophenyl)-3-phenylpropan-1-one C₁₅H₁₃BrO 303.19 Not reported
1-(5-Chloro-1H-indol-3-yl)-3-phenylpropan-1-one C₁₇H₁₄ClNO 297.78 188–189

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